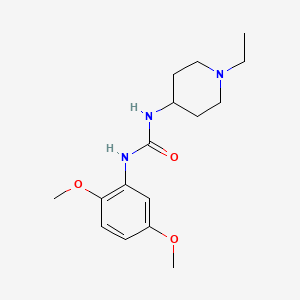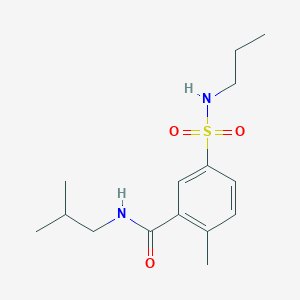![molecular formula C16H19N5O B5410770 1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol](/img/structure/B5410770.png)
1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol is a complex organic compound featuring a pyrazole ring and a quinoxaline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a 1,3-diketone, such as acetylacetone.
Quinoxaline Formation: The quinoxaline moiety is formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Coupling Reaction: The pyrazole and quinoxaline units are coupled through a nucleophilic substitution reaction, where the amino group of the pyrazole attacks the quinoxaline.
Final Modification:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
Types of Reactions
1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antiviral agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol involves the inhibition of specific enzymes and pathways. The compound binds to the active site of the target enzyme, preventing its normal function. This can lead to the inhibition of cell proliferation in cancer cells or the prevention of viral replication .
相似化合物的比较
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its neurotoxic potentials.
Uniqueness
1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}propan-2-ol is unique due to its combined pyrazole and quinoxaline structure, which imparts distinct biological and chemical properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
属性
IUPAC Name |
1-[[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-10-8-11(2)21(20-10)16-15(17-9-12(3)22)18-13-6-4-5-7-14(13)19-16/h4-8,12,22H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAUJBWZDMLSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5410693.png)
![4-[(2-isopropylpyrimidin-5-yl)methyl]-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5410698.png)
![7-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5410699.png)
![2-[[3-Chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5410702.png)
![1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5410715.png)
![2-methyl-4-phenyl-5-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5410718.png)
![N-{1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5410732.png)


![4-{4-[(4-methylpiperazin-1-yl)carbonyl]pyridin-2-yl}-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5410757.png)
![[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(2-phenylazetidin-1-yl)methanone](/img/structure/B5410762.png)
![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410788.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5410790.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5410797.png)
